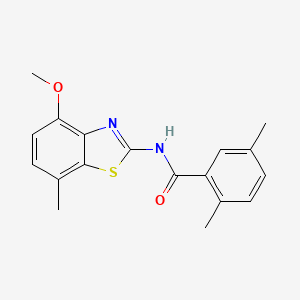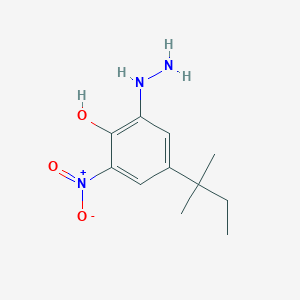
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol, also known as HMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines (Wang et al., 2015). The anticancer activity of this compound may be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells (Wang et al., 2016). The antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial growth (Wang et al., 2015).
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and malondialdehyde, which are markers of oxidative stress (Wang et al., 2015). This compound has also been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha (Wang et al., 2015). In terms of its anticancer activity, this compound has been shown to inhibit the expression of cyclin D1, which is involved in cell cycle progression (Wang et al., 2016). Additionally, this compound has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis (Wang et al., 2016).
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and antimicrobial activity, making it a versatile compound for various applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Furthermore, the development of novel synthesis methods for this compound may improve its yield and reduce its cost, making it more accessible for research and potential applications.
Synthesis Methods
The synthesis of 2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol involves the reaction of 2-nitrophenol with tert-butyl bromoacetate in the presence of potassium carbonate to obtain the corresponding ester. The ester is then hydrolyzed with hydrazine hydrate to yield this compound. This method has been reported to have a yield of up to 85% (Wang et al., 2015).
Scientific Research Applications
2-Hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol has been extensively studied for its potential applications in various areas of scientific research. It has been reported to exhibit significant antioxidant and anti-inflammatory properties (Wang et al., 2015). This compound has also been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Wang et al., 2016). Additionally, this compound has been reported to have antimicrobial activity against several bacterial strains, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus (Wang et al., 2015).
properties
IUPAC Name |
2-hydrazinyl-4-(2-methylbutan-2-yl)-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-11(2,3)7-5-8(13-12)10(15)9(6-7)14(16)17/h5-6,13,15H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFHYANQHJCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

![Ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2425708.png)
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol](/img/structure/B2425709.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2425712.png)
![3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2425715.png)
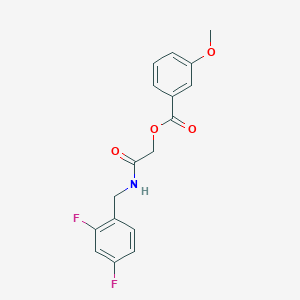
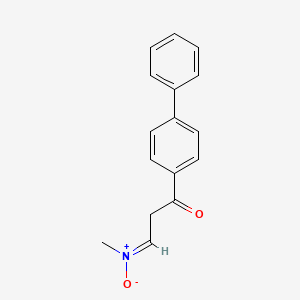
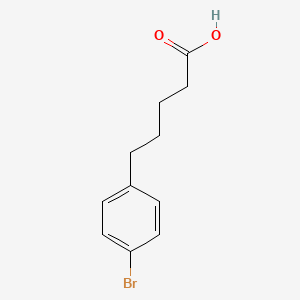
![1,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2425719.png)

